2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde

Description

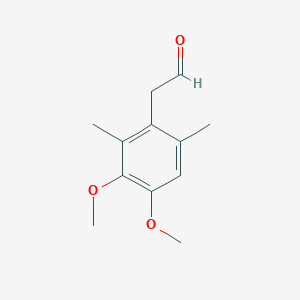

2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde is a substituted acetaldehyde derivative featuring a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3,4- and 2,6-positions, respectively. The aldehyde functional group (-CHO) is attached to the aromatic ring via a methylene (-CH₂-) bridge. Further research is needed to elucidate its synthesis pathways, stability, and biological activity.

Properties

IUPAC Name |

2-(3,4-dimethoxy-2,6-dimethylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-7-11(14-3)12(15-4)9(2)10(8)5-6-13/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBYTGIFSFRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC=O)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde typically involves the reaction of 3,4-dimethoxy-2,6-dimethylbenzene with an appropriate aldehyde precursor under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: Formation of 2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetic acid.

Reduction: Formation of 2-(3,4-Dimethoxy-2,6-dimethylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation to form carboxylic acids or reduction to yield alcohols.

Biology

- Biological Activity Studies : Research has been conducted on its interactions with biomolecules, which may lead to potential therapeutic applications. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing biological pathways.

Medicine

- Therapeutic Properties : Investigated for its potential use in pharmaceuticals. Its derivatives have shown promise in treating various conditions due to their biological activities .

Industry

- Production of Specialty Chemicals : Used as an intermediate in the manufacture of specialty chemicals and other industrial applications. Its unique combination of functional groups makes it valuable for producing various derivatives with specific properties .

A study highlighted the potential of compounds derived from 2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde in exhibiting anticancer properties. These derivatives were shown to interact with cellular pathways that could inhibit tumor growth .

Case Study 2: Synthetic Applications

In synthetic organic chemistry, researchers utilized this compound as a precursor for synthesizing novel quinoline derivatives with antibacterial and antifungal activities. The synthesis involved multi-step reactions where the aldehyde played a pivotal role in forming new carbon-nitrogen bonds .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy and methyl groups on the benzene ring may influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde with structurally or functionally related aldehydes, focusing on molecular features, ecological roles, and analytical data.

Key Findings:

Structural Differences: The target compound features a fully aromatic phenyl ring with methoxy and methyl groups, whereas (Z)- and (E)-DMCHA possess non-aromatic cyclohexylidene rings with dimethyl substituents.

Ecological Roles: (Z)- and (E)-DMCHA are critical components of aggregation pheromones in beetles (e.g., cotton boll weevil and pecan weevil), attracting conspecifics for mating or feeding .

Analytical Data :

- Mass Spectrometry : The DMCHA isomers exhibit distinct fragmentation patterns:

- (Z)-DMCHA: m/z 152 (79%), 137 (61%), 109 (100%) .

- (E)-DMCHA: m/z 152 (79%), 137 (61%), 109 (100%) .

- The target compound’s aromatic structure would likely produce different fragments, such as m/z peaks corresponding to methoxy (e.g., 77 for C₆H₅⁺) and methyl-substituted aromatic ions.

Synthetic Relevance :

- Both DMCHA isomers are commercially synthesized as Grandlure III/IV for pest control. The synthetic feasibility of This compound remains unexplored but could involve Friedel-Crafts alkylation or oxidation of corresponding alcohols.

Biological Activity

2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethoxy-substituted aromatic ring with an aldehyde functional group, which is critical for its reactivity and interactions with biological molecules. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The presence of methoxy and methyl groups enhances its reactivity and selectivity towards specific molecular targets. This interaction can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to downregulate pro-inflammatory cytokines such as IL-6 and IL-23 in macrophage models, indicating its potential use in treating inflammatory diseases . The inhibition of cyclooxygenase (COX) enzymes further supports its role as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

| Study | Findings | Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Study 1 | Significant anticancer activity | MCF-7 (breast cancer) | ~0.08 µM |

| Study 2 | Anti-inflammatory effects | THP-1 macrophages | N/A |

| Study 3 | Antimicrobial activity | Various bacterial strains | N/A |

Research Findings

- Anticancer Activity : In vitro studies have shown that the compound effectively inhibits the proliferation of cancer cells. For example, it was found to have an IC50 value of approximately 0.08 µM against MCF-7 cells, comparable to established anticancer drugs .

- Anti-inflammatory Mechanisms : In macrophage models, treatment with the compound led to a significant reduction in inflammatory cytokines such as IL-6 and IL-23. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

- Antimicrobial Properties : The compound exhibited notable antibacterial activity against multiple strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dimethoxy-2,6-dimethylphenyl)acetaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical route involves protection/deprotection strategies and phosphonate intermediates . For example, diethyl phosphonate derivatives (e.g., 15 in ) are synthesized via nucleophilic substitution under controlled conditions (e.g., 4.2–4.10 ppm in H NMR, CDCl, 400 MHz). Optimization includes adjusting reaction temperature (e.g., 0°C for acetylation in acetic anhydride) and catalysts (e.g., triethylamine for esterification). Yields improve with slow addition of reagents and inert atmospheres to minimize oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H/C NMR : Resolves aromatic protons (e.g., 7.62 ppm for methoxy-substituted phenyl groups) and aldehyde protons (~9.8 ppm). Multiplicity patterns distinguish substituent positions (e.g., J = 2.7 Hz coupling in diastereotopic protons) .

- ESI-MS : Confirms molecular weight (e.g., m/z 316 for phosphonate derivatives) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry (e.g., twinned data handling in SHELXL) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethoxy-2,6-dimethylphenyl group influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The methoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution, while methyl groups introduce steric hindrance. For example, in Knoevenagel condensations , the aldehyde group’s reactivity is modulated by adjacent substituents. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetics (e.g., monitoring by H NMR) quantify reaction rates under varying conditions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Detects conformational exchange in solution (e.g., hindered rotation of methoxy groups) that may mismatch solid-state X-ray data .

- SHELXL refinement : Incorporates anisotropic displacement parameters to resolve crystallographic disorder, especially in methyl/methoxy groups .

- Cross-validation : Use HSQC/HMBC NMR to confirm coupling networks and compare with X-ray-derived bond lengths/angles .

Q. What strategies are effective for assessing the biological activity of derivatives, such as antioxidant or enzyme-inhibitory potential?

- Methodological Answer :

- In vitro assays : Test derivatives (e.g., ester analogs) in DPPH radical scavenging assays (see ’s phenolic ester synthesis) or enzyme inhibition (e.g., acetylcholinesterase via Ellman’s method).

- Structure-Activity Relationship (SAR) : Correlate substituent patterns (e.g., methoxy vs. hydroxyl groups) with activity trends. For example, compound 24 in (structurally similar) showed bioactivity via MS/NMR-guided isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.